molecular formula C21H16N4O2 B5223333 N,N'-di-6-quinolinylmalonamide

N,N'-di-6-quinolinylmalonamide

Cat. No. B5223333
M. Wt: 356.4 g/mol
InChI Key: JGVNKLGBNKLDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-di-6-quinolinylmalonamide (DQA) is a chelating agent that has been widely used in scientific research. It is a bidentate ligand that forms a complex with various metal ions, including lanthanides, actinides, and transition metals. The complex formed by DQA and metal ions has a unique luminescence property, which makes it a useful tool for analytical chemistry and bioimaging.

Mechanism of Action

The mechanism of action of N,N'-di-6-quinolinylmalonamide involves the chelation of metal ions by the bidentate ligand. The complex formed by N,N'-di-6-quinolinylmalonamide and metal ions has a unique luminescence property, which arises from the energy transfer between the excited state of the ligand and the metal ion. The luminescence lifetime of the complex is determined by the energy transfer rate, which is influenced by the nature of the metal ion and the ligand.
Biochemical and Physiological Effects:
N,N'-di-6-quinolinylmalonamide has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in vitro and in vivo to study the transport and metabolism of metal ions in biological systems. N,N'-di-6-quinolinylmalonamide has been used to study the uptake and distribution of lanthanides in plants, animals, and humans. It has also been used to study the toxicity and bioaccumulation of heavy metals in the environment.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-di-6-quinolinylmalonamide in lab experiments include its high selectivity for metal ions, its low toxicity, and its unique luminescence property. N,N'-di-6-quinolinylmalonamide can be used to study the transport and metabolism of metal ions in biological systems and the toxicity and bioaccumulation of heavy metals in the environment. The limitations of using N,N'-di-6-quinolinylmalonamide in lab experiments include its limited solubility in water and its sensitivity to pH and temperature.

Future Directions

There are several future directions for the use of N,N'-di-6-quinolinylmalonamide in scientific research. One direction is the development of new N,N'-di-6-quinolinylmalonamide analogs with improved properties, such as higher solubility and selectivity for specific metal ions. Another direction is the application of N,N'-di-6-quinolinylmalonamide in bioimaging and medical diagnosis, where it can be used to detect metal ions in vivo. Additionally, N,N'-di-6-quinolinylmalonamide can be used to study the transport and metabolism of metal ions in plants and animals, which can provide insights into the role of metal ions in biological systems.

Synthesis Methods

The synthesis of N,N'-di-6-quinolinylmalonamide involves the reaction of quinoline-6-carboxylic acid with malonamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions. The product is obtained by filtration and recrystallization from a suitable solvent, such as ethanol or acetonitrile.

Scientific Research Applications

N,N'-di-6-quinolinylmalonamide has been extensively used in scientific research due to its unique properties. It is a fluorescent probe that can selectively bind to metal ions, such as lanthanides and actinides, and form a complex with them. The complex has a long luminescence lifetime, which makes it a useful tool for time-resolved luminescence spectroscopy. N,N'-di-6-quinolinylmalonamide has been used in a wide range of applications, including bioimaging, environmental monitoring, and analytical chemistry.

properties

IUPAC Name

N,N'-di(quinolin-6-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVNKLGBNKLDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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